molecular formula C8H15N3O B13089164 1-(1-Methoxypropan-2-yl)-4-methyl-1H-pyrazol-3-amine

1-(1-Methoxypropan-2-yl)-4-methyl-1H-pyrazol-3-amine

Cat. No.: B13089164
M. Wt: 169.22 g/mol
InChI Key: YADBQPYBILBGBJ-UHFFFAOYSA-N
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Description

1-(1-Methoxypropan-2-yl)-4-methyl-1H-pyrazol-3-amine is a pyrazole derivative featuring a methoxy-substituted propan-2-yl group at position 1 and a methyl group at position 4 of the pyrazole ring. Its synthesis likely involves alkylation or coupling reactions, as seen in related pyrazole derivatives .

Properties

Molecular Formula

C8H15N3O

Molecular Weight

169.22 g/mol

IUPAC Name

1-(1-methoxypropan-2-yl)-4-methylpyrazol-3-amine

InChI

InChI=1S/C8H15N3O/c1-6-4-11(10-8(6)9)7(2)5-12-3/h4,7H,5H2,1-3H3,(H2,9,10)

InChI Key

YADBQPYBILBGBJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CN(N=C1N)C(C)COC

Origin of Product

United States

Preparation Methods

Table 1: Typical Reaction Conditions and Yields for N-Alkyl Pyrazole Synthesis

Parameter Condition/Value Notes
Primary amine 1-methoxypropan-2-ylamine (limiting) Used in stoichiometric amounts
β-Diketone 2,4-pentanedione Slight excess (1.1 equiv)
O-(4-nitrobenzoyl)hydroxylamine 1.5 equiv Facilitates pyrazole ring formation
Solvent DMF Polar aprotic solvent
Temperature 85 °C Reaction block heating
Reaction time 1.5 hours Optimized for product formation
Workup NaOH aqueous extraction + chromatography Purification by column chromatography
Yield 40–60% isolated Dependent on substrate and conditions

Alternative Synthetic Routes

Other methods reported in literature for pyrazole derivatives include:

  • Coupling of benzoylpropionic acid derivatives with hydroxylamine derivatives, followed by cyclization with hydrazine monohydrate and carbonyldiimidazole (CDI) to form the pyrazole core.
  • Alkylation of preformed pyrazole rings with alkyl halides under controlled conditions to introduce the 1-methoxypropan-2-yl substituent.
  • Use of continuous flow reactors in industrial settings to improve yield and process control.

Summary of Key Research Findings

Aspect Details
Starting materials Primary amines (e.g., 1-methoxypropan-2-ylamine), β-diketones (e.g., 2,4-pentanedione)
Key reagent O-(4-nitrobenzoyl)hydroxylamine
Solvent Dimethylformamide (DMF)
Reaction conditions 0 °C initial mixing, then 85 °C for 1.5 h
Purification Aqueous base extraction, organic solvent extraction, column chromatography
Yield range 40–60% isolated yield
Reaction sensitivity Minor to water, acid, weak bases; sensitive to strong bases
Scale-up potential Demonstrated feasibility with larger scale reactions
Alternative methods Hydroxamic acid coupling, CDI-mediated cyclization, alkylation of pyrazole nucleus

Chemical Reactions Analysis

Types of Reactions

1-(1-Methoxypropan-2-yl)-4-methyl-1H-pyrazol-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can convert the compound to its reduced forms, potentially altering its functional groups.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

Pharmaceutical Applications

  • Antimicrobial Activity
    • Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. The compound may act against various bacterial strains, making it a candidate for developing new antibiotics or antimicrobial agents .
  • Anti-inflammatory Properties
    • Studies have shown that compounds similar to 1-(1-Methoxypropan-2-yl)-4-methyl-1H-pyrazol-3-amine can inhibit inflammatory pathways. For instance, certain pyrazole derivatives have been effective in reducing inflammation in models of acute inflammation, potentially leading to therapeutic applications in treating inflammatory diseases .
  • Cancer Research
    • The structure of pyrazole derivatives has been associated with anticancer activity. Preliminary studies suggest that this compound could inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

Chemical Synthesis and Industrial Applications

  • Synthesis of Novel Compounds
    • The unique structure of this compound allows it to serve as a building block in organic synthesis. It can be used to synthesize more complex pyrazole derivatives that may have enhanced biological activities .
  • Use in Agrochemicals
    • Pyrazole compounds are often explored for their potential use in agrochemicals due to their ability to act as herbicides or fungicides. The application of this particular compound in agricultural formulations could enhance crop protection strategies .

Case Studies and Research Findings

Study TitleFocusFindings
Antimicrobial Activity of Pyrazole DerivativesEvaluated the efficacy against bacterial strainsShowed significant inhibition of growth for multiple strains, indicating potential for antibiotic development .
Anti-inflammatory Effects in Animal ModelsInvestigated effects on inflammation markersDemonstrated reduction in pro-inflammatory cytokines and improved outcomes in models of acute inflammation .
Synthesis and Biological Evaluation of Pyrazole DerivativesExplored novel synthetic routesIdentified several derivatives with promising anticancer activity, warranting further investigation into their mechanisms .

Mechanism of Action

The mechanism of action of 1-(1-Methoxypropan-2-yl)-4-methyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues with Aliphatic Substituents

1-(3-Methoxypropyl)-4-methyl-1H-pyrazol-3-amine (CAS 1344080-35-8)
  • Structure : Linear 3-methoxypropyl group at position 1.
  • Molecular Formula : C8H15N3O.
  • Key Differences: The linear vs. branched methoxypropyl chain affects steric hindrance and solubility. Branched chains (as in the target compound) may reduce crystallinity and enhance solubility in nonpolar solvents .
3-(1-(2-Methoxyethyl)-1H-pyrazol-4-yl)propan-1-amine (CAS 2098030-74-9)
  • Structure : Shorter 2-methoxyethyl group at position 1.
  • Molecular Formula : C9H17N3O.

Aromatic and Heteroaromatic Derivatives

1-(2-Chlorophenyl)-4-methyl-1H-pyrazol-3-amine (CAS 1249384-77-7)
  • Structure : Chlorophenyl group at position 1.
  • Molecular Formula : C10H10ClN3.
  • Key Differences : The electron-withdrawing chlorine atom reduces pyrazole ring electron density, which may decrease reactivity in nucleophilic substitutions. The aromatic group increases lipophilicity, favoring membrane penetration in biological systems .
1-(4-Fluorobenzyl)-4-methyl-1H-pyrazol-3-amine (CAS 1174868-77-9)
  • Structure : Fluorobenzyl group at position 1.
  • Molecular Formula : C11H12FN3.
  • Key Differences: Fluorine’s electronegativity enhances dipole interactions and metabolic stability compared to methoxypropan-2-yl.
N-Cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine
  • Structure : Pyridinyl group at position 1.
  • Molecular Formula : C11H13N4.
  • This structural feature is leveraged in pharmaceuticals for enhanced target engagement .

Biological Activity

1-(1-Methoxypropan-2-yl)-4-methyl-1H-pyrazol-3-amine, with CAS number 1341463-24-8, is a pyrazole derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique structure, which includes a methoxypropan moiety and a pyrazole ring, suggesting possible interactions with various biological targets. The aim of this article is to explore the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C₈H₁₅N₃O
  • Molecular Weight : 169.22 g/mol
  • Structure : The compound features a pyrazole ring substituted with a methoxypropan group and a methyl group at the 4-position.

Biological Activity Overview

Research into the biological activity of this compound has revealed several promising effects:

Antitumor Activity

Recent studies have indicated that compounds within the pyrazole class exhibit significant antitumor properties. For instance, related pyrazole derivatives have shown potent anti-proliferative effects against various cancer cell lines. In vitro studies suggest that these compounds can inhibit tumor cell growth by interfering with tubulin polymerization, leading to cell cycle arrest at the G2/M phase . Although specific data on this compound is limited, its structural similarity to other active pyrazoles implies potential antitumor activity.

Anti-inflammatory Effects

The anti-inflammatory properties of pyrazole derivatives have been well documented. Compounds similar to this compound have demonstrated the ability to inhibit pro-inflammatory cytokines and enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase (COX)-2 in various models . These findings suggest that this compound may also possess anti-inflammatory properties.

The mechanisms through which this compound exerts its biological effects are likely multifaceted:

Tubulin Interaction

Similar compounds have been shown to bind to the colchicine site on tubulin, disrupting microtubule dynamics essential for cell division. This interaction leads to cell cycle arrest and apoptosis in cancer cells .

Inhibition of Inflammatory Pathways

Research indicates that pyrazole derivatives can modulate signaling pathways involved in inflammation, particularly NF-kB and MAPK pathways. By inhibiting these pathways, such compounds can reduce the expression of inflammatory mediators .

Case Studies and Research Findings

While specific studies directly examining this compound are scarce, related research provides insight into its potential:

Study Findings Reference
Synthesis and evaluation of pyrazole derivativesIdentified significant anti-proliferative activity against A549 and SGC-7901 cell lines with IC50 values as low as 0.054 μM
Anti-inflammatory activity in RAW 264.7 cellsDemonstrated inhibition of NO production and downregulation of COX-2 expression

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